N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine;oxalic acid
Overview
Description
N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine typically involves a multi-step process. One common method includes the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form 2-(4-tert-butyl-2-methylphenoxy)ethanol. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the desired amine compound. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-tert-butylphenoxy)ethyl]butan-1-amine
- N-[2-(4-methylphenoxy)ethyl]butan-1-amine
- N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pentan-1-amine
Uniqueness
N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine;oxalic acid is unique due to the presence of both tert-butyl and methyl groups on the phenolic ring, which can influence its chemical reactivity and biological activity. The oxalic acid moiety also adds to its distinct properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-6-7-10-18-11-12-19-16-9-8-15(13-14(16)2)17(3,4)5;3-1(4)2(5)6/h8-9,13,18H,6-7,10-12H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIBHPLNDWCXHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1)C(C)(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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